5-(4-bromo-2-fluoro-5-methylphenyl)oxazole
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Overview
Description
5-(4-bromo-2-fluoro-5-methylphenyl)oxazole is a heterocyclic compound with the molecular formula C10H7BrFNO and a molecular weight of 256.07 g/mol . This compound is characterized by the presence of an oxazole ring substituted with a bromo, fluoro, and methyl group on the phenyl ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-fluoro-5-methylbenzaldehyde with an appropriate amine and an oxidizing agent to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-2-fluoro-5-methylphenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide . Reaction conditions typically involve heating and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
5-(4-bromo-2-fluoro-5-methylphenyl)oxazole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole include:
- 5-(4-bromo-2-fluoro-5-methylphenyl)isoxazole
- 5-(4-bromo-2-fluoro-5-methylphenyl)thiazole
- 5-(4-bromo-2-fluoro-5-methylphenyl)imidazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research applications and distinguishes it from other similar heterocyclic compounds .
Properties
IUPAC Name |
5-(4-bromo-2-fluoro-5-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-6-2-7(9(12)3-8(6)11)10-4-13-5-14-10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPNUQMIEBXNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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